2-(2-Ethoxyphenoxy)benzoic acid

Overview

Description

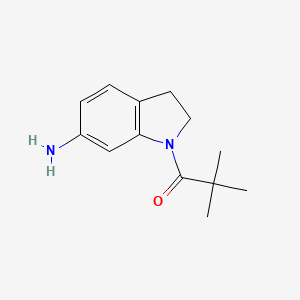

2-(2-Ethoxyphenoxy)benzoic acid is an organic compound . It is used as a component in some dental cements . The molecule contains a total of 41 bonds. There are 23 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound includes a carboxyl group attached to a benzene ring . It has a total of 41 bonds, including 23 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 258.27 . It is soluble in water, and its solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L, respectively .Scientific Research Applications

Environmental Remediation and Adsorption

A study focused on using chemically modified activated carbon for the adsorption-based recovery of cobalt from aqueous media. 2-Hydroxy-5-methoxy benzoic acid was employed for surface modification of the adsorbent, demonstrating high efficiency in cobalt ion removal, showcasing its potential in water treatment technologies J. K. Gunjate et al., 2020.

Antimicrobial Activities

Research on the antimicrobial activity of new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides against various bacteria and fungi revealed specific activity, highlighting the compound's potential as a basis for developing new antimicrobial agents O. Drăcea et al., 2010.

Synthetic Chemistry and Materials Science

Electrophoretic deposition of TiO2 and composite TiO2-MnO2 films employed benzoic acid and phenolic molecules as charging additives. This study showcased the role of benzoic acid derivatives in facilitating the deposition process, indicating their significance in developing advanced materials K. Wu et al., 2010.

Bioactive Compound Synthesis

The synthesis and characterization of luminescent lanthanide complexes with similar benzoic acids, including 2-(1-methoxyvinyl) benzoic acid, were explored, demonstrating the compound's utility in creating materials with specific optical properties Tonghuan Liu et al., 2009.

Pharmacokinetics and Bioavailability Studies

A validated HPLC-ESI-MS/MS method for the quantification of 2-hydroxy-4-methoxy benzoic acid in rat plasma was developed, facilitating the study of the compound's pharmacokinetics and bioavailability. This research is critical for understanding the biological effects and potential therapeutic applications of benzoic acid derivatives Sreenath Nair et al., 2014.

Safety and Hazards

2-(2-Ethoxyphenoxy)benzoic acid is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure (H372). Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name |

2-(2-ethoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-9-5-6-10-14(13)19-12-8-4-3-7-11(12)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTUVUFIWSPYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)

![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)

![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)

![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)